
Tri-tert-butylphosphine
Vue d'ensemble
Description
Tri-tert-butylphosphine is an organophosphorus compound with the chemical formula (C₄H₉)₃P. It is a tertiary phosphine characterized by three tert-butyl groups attached to a phosphorus atom. This compound is known for its steric bulk and strong electron-donating properties, making it a valuable ligand in various catalytic processes, particularly in transition metal catalysis .
Mécanisme D'action
Target of Action
Tri-tert-butylphosphine is primarily used as a ligand in the formation of metal complexes . Its primary targets are therefore the metal ions with which it forms these complexes. The role of these targets can vary widely depending on the specific reaction, but in general, they serve as the active centers that facilitate various chemical transformations .
Mode of Action
This compound interacts with its targets (metal ions) by donating its lone pair of electrons to the empty d-orbitals of the metal ions, forming a coordinate covalent bond . This interaction results in the formation of a metal-phosphine complex, which can then participate in various chemical reactions .
Biochemical Pathways
This compound is involved in several biochemical pathways, particularly in palladium-catalyzed coupling reactions . For instance, it is a preferred ligand in the palladium-catalyzed coupling of arylboronic acids with phenyliodonium ylides of hydroxyquinones . It is also used with Pd2(dba)3 for the α-arylation of trimethylsilyl enol ethers with aryl halides .
Pharmacokinetics
Its solubility in various solvents and its stability under different conditions can impact its availability for reactions .
Result of Action
The result of this compound’s action is the facilitation of various chemical transformations. For example, in palladium-catalyzed coupling reactions, it enables the formation of new carbon-carbon bonds, which is a key step in the synthesis of many complex organic compounds .
Analyse Biochimique
Biochemical Properties
It is known to be involved in various biochemical reactions, particularly in the formation of phosphine ligands in metal complexes
Molecular Mechanism
It is known to participate in the formation of phosphine ligands in metal complexes, which can interact with various biomolecules
Metabolic Pathways
It is known to participate in the formation of phosphine ligands in metal complexes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tri-tert-butylphosphine can be synthesized through several methods. One common approach involves the reaction of tert-butyl chloride with phosphorus trichloride in the presence of a Grignard reagent, such as tert-butylmagnesium chloride. The reaction proceeds as follows: [ \text{PCl}_3 + 3 \text{(t-BuMgCl)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{MgCl}_2 ]
Another method involves the use of tert-butyllithium as a reagent: [ \text{PCl}_3 + 3 \text{(t-BuLi)} \rightarrow \text{(t-Bu)}_3\text{P} + 3 \text{LiCl} ]
Industrial Production Methods: In industrial settings, this compound is typically produced using large-scale batch reactors. The reaction conditions are carefully controlled to ensure high yields and purity. The process involves the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and moisture contamination .
Analyse Des Réactions Chimiques
Types of Reactions: Tri-tert-butylphosphine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound oxide.
Substitution: It participates in substitution reactions, particularly in the formation of phosphonium salts.
Coordination: It acts as a ligand in coordination complexes with transition metals.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides are used in substitution reactions.
Coordination: Transition metal salts, such as palladium chloride, are used to form coordination complexes.
Major Products:
Oxidation: this compound oxide.
Substitution: Tri-tert-butylphosphonium salts.
Coordination: Various transition metal complexes, such as bis(this compound)palladium(0).
Applications De Recherche Scientifique
Tri-tert-butylphosphine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a ligand in transition metal catalysis, facilitating reactions such as cross-coupling, hydrogenation, and carbon-carbon bond formation.
Biology: It is employed in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of fine chemicals, polymers, and materials science.
Comparaison Avec Des Composés Similaires
Tri-n-butylphosphine: Similar in structure but with n-butyl groups instead of tert-butyl groups.
Tri-cyclohexylphosphine: Contains cyclohexyl groups, offering different steric and electronic properties.
Tri-phenylphosphine: Features phenyl groups, commonly used in various catalytic applications.
Uniqueness: Tri-tert-butylphosphine is unique due to its combination of strong electron-donating ability and significant steric bulk. This makes it particularly effective in stabilizing transition metal complexes and enhancing catalytic activity in reactions that require high selectivity and efficiency .
Propriétés
IUPAC Name |
tritert-butylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27P/c1-10(2,3)13(11(4,5)6)12(7,8)9/h1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHDROKFUHTORW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160090 | |
| Record name | Tris(1,1-dimethylethyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13716-12-6 | |
| Record name | Tri-tert-butylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13716-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(1,1-dimethylethyl)phosphine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013716126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(1,1-dimethylethyl)phosphine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,1-dimethylethyl)phosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details












Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Tri-tert-butylphosphine?
A1: this compound has the molecular formula C12H27P and a molecular weight of 202.32 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2:
1H NMR (CDCl3): δ 6.07 (d, 1JPH = 465 Hz, 1H), 1.65 ppm (d, 3JPH = 15.3 Hz, 27H) []* 31P{1H} NMR (CDCl3): δ 51.7 ppm []* IR and Raman spectroscopy* have also been used to characterize this compound and its complexes. [, , , ]
Q3: Why is this compound a valuable ligand in transition metal catalysis?
A4: Its steric bulk and strong electron-donating ability promote oxidative addition, a crucial step in many catalytic cycles, enabling reactions with less reactive substrates like aryl chlorides. [, , , , , ]
Q4: Which transition metals are commonly used with this compound in catalysis?
A5: this compound is frequently used with palladium [, , , , , , , , , , , ], nickel [, , ], rhodium [, ], and other transition metals [, , , , , , ].
Q5: What types of reactions are catalyzed by this compound-metal complexes?
A6: These complexes catalyze a diverse range of reactions, including:* Cross-coupling reactions: Suzuki-Miyaura coupling [, , ], Heck reaction [, ], Buchwald-Hartwig amination [, , ], Negishi coupling [], and decarboxylative coupling []. * C–H functionalization []* Carbonylation reactions []* Hydrogenation of silyl enol ethers [, ]
Q6: How does this compound influence the activity and selectivity of palladium catalysts?
A7: Its bulky nature facilitates the formation of low-coordinate, highly reactive palladium(0) species, enhancing catalytic activity. [, , , ] This is particularly beneficial for challenging substrates like aryl chlorides. Additionally, the steric environment around the metal center can influence regio- and stereoselectivity in various transformations. [, , ]
Q7: Are there any examples of this compound being used in the synthesis of natural products or complex molecules?
A8: Yes, this compound has found application in the synthesis of the alkaloid anabasine, showcasing its utility in constructing complex structures. []
Q8: Have computational methods been used to study this compound and its complexes?
A9: Yes, computational techniques like molecular mechanics (MM) and ab initio calculations have been employed to study the structure of this compound derivatives. [, ] Fenske-Hall molecular orbital calculations have provided insights into the bonding within platinum and palladium complexes containing this compound. [, ]
Q9: How do structural modifications of this compound affect its catalytic properties?
A10: Modifying the substituents on the phosphorus atom can fine-tune the steric and electronic properties of the ligand, impacting the catalyst's activity, selectivity, and stability. For instance, replacing one or more tert-butyl groups with other substituents can lead to significant changes in the catalytic performance. [, , , ]
Q10: What safety precautions are necessary when handling this compound?
A11: Due to its pyrophoric nature, this compound should always be handled under an inert atmosphere using appropriate Schlenk or glovebox techniques. [] Appropriate personal protective equipment, such as gloves and eye protection, should be worn at all times.
Q11: What is the environmental impact of this compound?
A11: While specific studies on the ecotoxicological effects of this compound are limited in the provided research, it's essential to handle and dispose of the compound responsibly to minimize potential environmental risks.
Q12: Are there any alternative ligands that can be used in place of this compound?
A13: Yes, several other bulky, electron-rich phosphine ligands are available, each with its own steric and electronic profile, influencing catalytic activity and selectivity. Examples include tricyclohexylphosphine (PCy3), di-1-adamantyl-n-butylphosphine, and di(alkylphosphino)ferrocenes. The choice of the optimal ligand often depends on the specific reaction and desired outcome. [, , , , ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
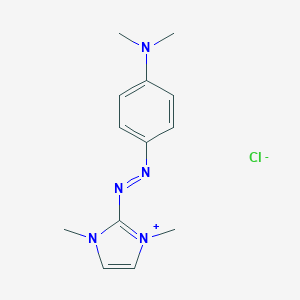
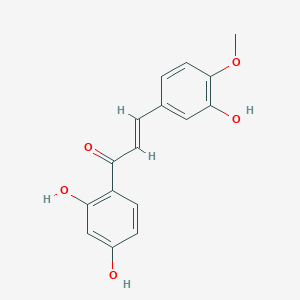
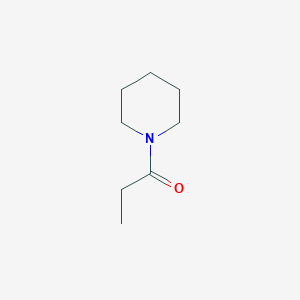
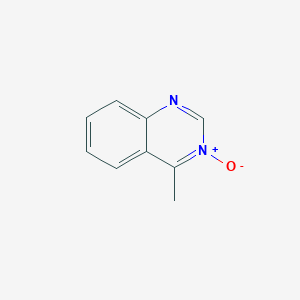
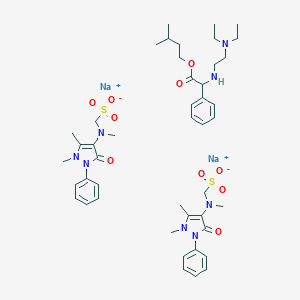
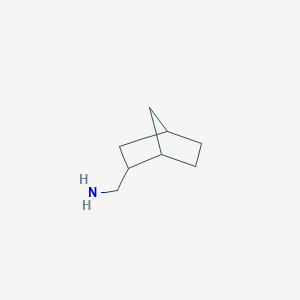
![Nickel, (1-butanamine)[[2,2'-(thio-kappaS)bis[4-(1,1,3,3-tetramethylbutyl)phenolato-kappaO]](2-)]-](/img/structure/B79161.png)
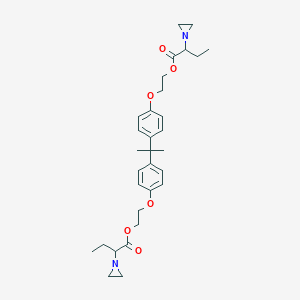
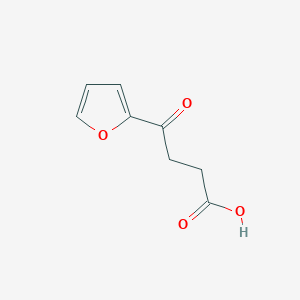

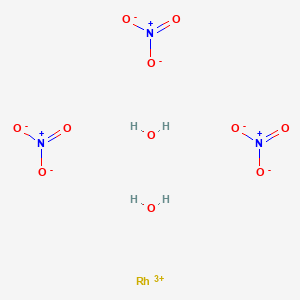
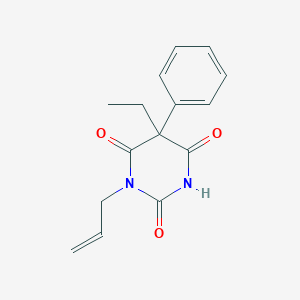
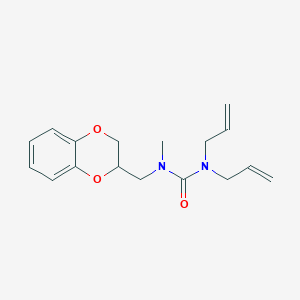
![(5R,8R,9S,10R,13S,14S)-10,13-Dimethyl-2,3,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-4,17-dione](/img/structure/B79173.png)
